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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical and biochemical

characteristics of Bombolitin II, a heptadecapeptide originally isolated from the venom of the

American bumblebee, Megabombus pennsylvanicus[1][2]. As a member of the bombolitin

family of peptides, it exhibits potent antimicrobial, hemolytic, and mast cell degranulating

activities[2][3][4]. Its membrane-disrupting properties make it a subject of interest for the

development of novel therapeutic agents. This document details its structural properties,

mechanism of action, and the experimental protocols used for its characterization.

Physicochemical and Structural Properties
Bombolitin II is a 17-amino acid peptide that, like other bombolitins, is rich in hydrophobic

amino acids, contributing to its amphiphilic nature. This amphiphilicity is crucial for its

interaction with and disruption of biological membranes.

General Properties
The fundamental physical and chemical properties of Bombolitin II are summarized below.

These values are essential for its synthesis, purification, and quantitative analysis.
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Property Value Source

Amino Acid Sequence

H-Ser-Lys-Ile-Thr-Asp-Ile-Leu-

Ala-Lys-Leu-Gly-Lys-Val-Leu-

Ala-His-Val-NH2

Molecular Formula C₈₃H₁₄₉N₂₃O₂₁

Molecular Weight
1805.2 g/mol (Average) / 1806

Da (Monoisotopic)

Peptide Length 17 Amino Acids

Source Organism
Bombus pennsylvanicus

(American bumblebee)

Structural Characteristics
The biological activity of Bombolitin II is intrinsically linked to its secondary structure,

particularly upon interaction with a membrane environment. In aqueous solutions, the peptide

is largely unstructured. However, in the presence of membrane mimetics like sodium dodecyl

sulfate (SDS) micelles or lipid bilayers, it adopts a distinct α-helical conformation.

Structural Parameter Description Experimental Method

Secondary Structure

Adopts an α-helical structure in

membrane-mimicking

environments.

Circular Dichroism, NMR

Spectroscopy

Membrane Orientation

The α-helical axis is tilted at

approximately 30-33° relative

to the membrane normal.

Solid-State NMR

Membrane Insertion

The C-terminus preferentially

inserts into the hydrophobic

core of the lipid bilayer.

Solid-State NMR, Molecular

Dynamics Simulation

Location

Located on the surface of the

micelle with its helical axis

parallel to the interface.

NMR with Spin Probes
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Biological Activity and Mechanism of Action
Bombolitin II exerts its biological effects primarily through direct interaction with and disruption

of cellular membranes. This activity is the basis for its hemolytic, antimicrobial, and mast cell

degranulating properties.

Summary of Biological Activities
The peptide demonstrates a range of bioactivities, with potencies varying depending on the

target cell and assay conditions.

Activity Description Key Findings

Antimicrobial

Exhibits activity against both

Gram-positive and Gram-

negative bacteria.

The mechanism involves the

permeabilization and

disruption of bacterial

membranes.

Hemolytic
Capable of lysing erythrocytes

(red blood cells).

This activity is a direct result of

membrane disruption.

Mast Cell Degranulation
Triggers the release of

histamine from mast cells.

This may involve the activation

of G-protein coupled receptors.

Bombolitin V, a related peptide,

has an ED₅₀ of 2 µg/mL for this

activity.

Phospholipase A₂ Stimulation
Increases the activity of

phospholipase A₂ (PLA₂).

This is thought to be a

consequence of altering the

physical state of the

membrane, making it more

accessible to the enzyme.

Mechanism of Action: Membrane Interaction
The primary mechanism of Bombolitin II involves a multi-step interaction with the target cell

membrane. This process is driven by its amphipathic α-helical structure.
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Electrostatic Binding: The cationic nature of the peptide facilitates initial electrostatic

attraction to negatively charged components on the cell surface, such as the phospholipids

found in bacterial membranes.

Hydrophobic Insertion: Following initial binding, the hydrophobic face of the amphipathic

helix inserts into the nonpolar, acyl chain region of the lipid bilayer.

Membrane Disruption: The insertion of multiple peptide molecules disrupts the lipid packing,

leading to the formation of pores or other membrane defects. This disruption compromises

the membrane's integrity, causing leakage of cellular contents and ultimately leading to cell

lysis. Solid-state NMR studies show that Bombolitin II disrupts 1,2-dipalmitoyl-sn-glycero-3-

phosphocholine (DPPC) membranes into small particles.
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Proposed mechanism of Bombolitin II interaction with a cell membrane.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12770662?utm_src=pdf-body
https://www.benchchem.com/product/b12770662?utm_src=pdf-body-img
https://www.benchchem.com/product/b12770662?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12770662?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The characterization of Bombolitin II relies on a suite of biophysical and biochemical

techniques. The following sections provide detailed methodologies for key experiments.

Peptide Synthesis and Purification
Synthetic peptides are essential for detailed biophysical studies, ensuring a high-purity,

homogenous sample.

Objective: To chemically synthesize and purify Bombolitin II.

Methodology:

Synthesis: The peptide is synthesized using automated solid-phase peptide synthesis

(SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry. Amino acids are coupled

sequentially to a resin support.

Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and all

protecting groups are removed using a cleavage cocktail, typically containing 95%

trifluoroacetic acid (TFA).

Purification: The crude peptide is purified using reversed-phase high-performance liquid

chromatography (RP-HPLC). A C18 column is commonly used with a linear gradient of

acetonitrile in water, both containing 0.1% TFA.

Verification: The purity and identity of the final product are confirmed by analytical HPLC

and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the correct molecular

weight.

Structural Analysis: Circular Dichroism (CD)
Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of

peptides in different environments.
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Objective: To determine the secondary structure of Bombolitin II in aqueous buffer versus a

membrane-mimicking environment.

Methodology:

Sample Preparation: Prepare peptide solutions at a concentration of 0.1-0.2 mg/mL in a

low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4). For membrane-mimicking

conditions, add SDS micelles (above the critical micelle concentration) or liposomes (e.g.,

DPPC vesicles) to the peptide solution.

Data Acquisition: Record CD spectra from 190 to 250 nm using a spectropolarimeter in a

quartz cuvette with a short path length (e.g., 1 mm).

Data Analysis: The resulting spectra are analyzed for characteristic signatures. An α-

helical structure is identified by negative bands at approximately 208 nm and 222 nm,

while a random coil conformation shows a strong negative band around 198 nm. The

percentage of helicity can be estimated from the mean residue ellipticity at 222 nm.

Peptide-Membrane Interaction: Isothermal Titration
Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete

thermodynamic profile of the peptide-membrane interaction.

Objective: To quantify the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of

Bombolitin II binding to lipid vesicles.

Methodology:

Sample Preparation: Prepare a suspension of large unilamellar vesicles (LUVs) of a

defined lipid composition (e.g., POPC or DPPC) in buffer. Place the LUV suspension in the

ITC sample cell. Prepare a concentrated solution of Bombolitin II in the same buffer and

load it into the injection syringe.

Titration: Perform a series of injections of the peptide solution into the lipid suspension

while monitoring the heat released or absorbed after each injection.
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Data Analysis: Integrate the heat-flow peaks to obtain the heat per injection. Plot these

values against the molar ratio of peptide to lipid. Fit the resulting binding isotherm to a

suitable model (e.g., one-site binding) to determine the thermodynamic parameters Kₐ,

ΔH, and n.

Biological Activity: Antimicrobial Susceptibility Testing
The minimal inhibitory concentration (MIC) is a standard measure of an antimicrobial agent's

potency.

Objective: To determine the lowest concentration of Bombolitin II that inhibits the visible

growth of a specific microorganism.

Methodology:

Inoculum Preparation: Grow a bacterial strain (e.g., E. coli or S. aureus) to the mid-

logarithmic phase and dilute it to a standard concentration (e.g., 5 x 10⁵ CFU/mL) in a

suitable growth medium like Mueller-Hinton Broth (MHB).

Peptide Dilution: Prepare a two-fold serial dilution of Bombolitin II in a 96-well microtiter

plate.

Incubation: Add the standardized bacterial inoculum to each well. Include positive

(bacteria only) and negative (medium only) controls. Incubate the plate at 37°C for 18-24

hours.

MIC Determination: The MIC is defined as the lowest peptide concentration at which no

visible bacterial growth (turbidity) is observed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Biophysical Characterization of Bombolitin II: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12770662#biophysical-characterization-of-
bombolitin-ii]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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